molecular formula C21H23NO5 B11431120 prop-2-en-1-yl 6-(2,5-dimethoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

prop-2-en-1-yl 6-(2,5-dimethoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Cat. No.: B11431120
M. Wt: 369.4 g/mol
InChI Key: XGFHXLZQGHYMDJ-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl 6-(2,5-dimethoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by its unique structure, which includes a prop-2-en-1-yl group, a 2,5-dimethoxyphenyl group, and a tetrahydroindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of prop-2-en-1-yl 6-(2,5-dimethoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrahydroindole Core: The initial step involves the cyclization of appropriate precursors to form the tetrahydroindole core. This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with a tryptamine derivative under acidic conditions.

    Introduction of the 2,5-Dimethoxyphenyl Group: The next step involves the introduction of the 2,5-dimethoxyphenyl group through a Friedel-Crafts acylation reaction. This reaction requires the use of a Lewis acid catalyst, such as aluminum chloride, to facilitate the acylation of the aromatic ring.

    Esterification: The final step involves the esterification of the carboxylic acid group with prop-2-en-1-ol. This can be achieved using a coupling reagent, such as dicyclohexylcarbodiimide (DCC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl 6-(2,5-dimethoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups and the indole core. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl group in the indole core, converting it to a hydroxyl group. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation. Reagents like nitric acid and halogens (chlorine, bromine) are commonly used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Prop-2-en-1-yl 6-(2,5-dimethoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of prop-2-en-1-yl 6-(2,5-dimethoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Prop-2-en-1-yl 6-(2,5-dimethoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate can be compared with other similar compounds, such as:

    Indole-3-carboxylates: These compounds share the indole core and carboxylate group but differ in the substituents on the aromatic ring.

    Dimethoxyphenyl Derivatives: Compounds with the 2,5-dimethoxyphenyl group but different core structures.

    Tetrahydroindole Derivatives: Compounds with the tetrahydroindole core but different substituents on the nitrogen and carbon atoms.

Properties

Molecular Formula

C21H23NO5

Molecular Weight

369.4 g/mol

IUPAC Name

prop-2-enyl 6-(2,5-dimethoxyphenyl)-3-methyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxylate

InChI

InChI=1S/C21H23NO5/c1-5-8-27-21(24)20-12(2)19-16(22-20)9-13(10-17(19)23)15-11-14(25-3)6-7-18(15)26-4/h5-7,11,13,22H,1,8-10H2,2-4H3

InChI Key

XGFHXLZQGHYMDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=C1C(=O)CC(C2)C3=C(C=CC(=C3)OC)OC)C(=O)OCC=C

Origin of Product

United States

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